molecular formula C13H14O5 B14366086 Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate CAS No. 90253-18-2

Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate

Cat. No.: B14366086
CAS No.: 90253-18-2
M. Wt: 250.25 g/mol
InChI Key: NQDFDDDICJUVBG-UHFFFAOYSA-N
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Description

Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxyl group, and two ester groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate typically involves multiple steps. One common method is the esterification of 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-cyclopropyl-2-oxobenzene-1,3-dicarboxylate.

    Reduction: Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-hydroxyisophthalate
  • Dimethyl 5-methoxyisophthalate
  • Dimethyl 5-aminoisophthalate

Uniqueness

Dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

90253-18-2

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

dimethyl 5-cyclopropyl-2-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H14O5/c1-17-12(15)9-5-8(7-3-4-7)6-10(11(9)14)13(16)18-2/h5-7,14H,3-4H2,1-2H3

InChI Key

NQDFDDDICJUVBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)C2CC2

Origin of Product

United States

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